![molecular formula C21H19N3O2 B2558532 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide CAS No. 1207061-93-5](/img/structure/B2558532.png)
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide
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Overview
Description
Scientific Research Applications
Antitubercular Activity
Cinnamamide derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. A study on a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives highlighted the design, synthesis, and systematic modification of these compounds to explore the structure-activity relationship against tuberculosis. One compound, in particular, exhibited promising antitubercular activity, suggesting the potential of cinnamamide derivatives in tuberculosis treatment strategies (Patel & Telvekar, 2014).
Anticonvulsant Properties
Cinnamamide derivatives have shown significant anticonvulsant activity in various rodent models of seizures. The structure-activity relationship studies among these derivatives indicate that specific substitutions on the phenyl ring enhance anticonvulsant efficacy, pointing towards their potential in developing new antiepileptic drugs (Gunia-Krzyżak et al., 2017).
Neuroprotective Effects
Some cinnamamide derivatives have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. This suggests their potential role in protecting against cerebral infarction and other neurodegenerative conditions (Zhong et al., 2018).
α-Glucosidase Inhibitory Activities
Research has also extended into the modification of cinnamic acid derivatives to evaluate their α-glucosidase inhibitory effects. This work focuses on amide derivatives of cinnamates, exploring their potential antidiabetic activities through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Ernawati et al., 2020).
Synthesis and Catalysis
Cinnamamide derivatives have also been investigated for their roles in synthesis and catalysis. For instance, a study developed a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This highlights the versatility of cinnamamide derivatives in chemical synthesis, offering rapid and economical strategies for producing a broad range of compounds (Du et al., 2022).
Future Directions
properties
IUPAC Name |
(E)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-16-8-14-20(23-22-16)26-19-12-10-18(11-13-19)24(2)21(25)15-9-17-6-4-3-5-7-17/h3-15H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXDTHZUDMDAR-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)cinnamamide |
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